molecular formula C11H8ClNO2S2 B4570266 (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B4570266
M. Wt: 285.8 g/mol
InChI Key: SJTNSTJPJCENIP-SOFGYWHQSA-N
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Description

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a chlorothiophene moiety, and a prop-2-en-1-yl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 5-chlorothiophene-2-carbaldehyde with 3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidine derivatives

    Substitution: Substituted chlorothiophene derivatives

Scientific Research Applications

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammatory diseases.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors involved in metabolic processes, leading to modulation of their activity. Additionally, its structural features may allow it to bind to DNA or proteins, thereby influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
  • (5E)-5-[(5-fluorothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
  • (5E)-5-[(5-methylthiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

Uniqueness

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the chlorothiophene moiety, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its activity compared to similar compounds with different substituents.

Properties

IUPAC Name

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S2/c1-2-5-13-10(14)8(17-11(13)15)6-7-3-4-9(12)16-7/h2-4,6H,1,5H2/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTNSTJPJCENIP-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(S2)Cl)SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=C(S2)Cl)/SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

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